

# Troubleshooting "4-(2-Morpholin-4-yl-ethoxy)-benzoic acid" experimental variability

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## Compound of Interest

Compound Name: 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Cat. No.: B165181

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## Technical Support Center: 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Welcome to the technical support guide for **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** (CAS No. 134599-45-4). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and variability encountered when synthesizing, purifying, and utilizing this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring reproducible and successful outcomes.

### Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial inquiries regarding the handling, properties, and storage of **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid**.

**Q1:** What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step in troubleshooting. This molecule possesses both an acidic carboxylic acid group and a basic morpholine nitrogen, making its behavior highly pH-dependent.

Table 1: Physicochemical Properties of 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Property	Value	Source / Notes
CAS Number	134599-45-4	[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>	[2][3]
Molecular Weight	251.28 g/mol	[2][3]
Appearance	White to off-white solid	General supplier information
Melting Point	179 - 182 °C (354 - 360 °F)	
pKa (Predicted)	4.36 ± 0.10 (Carboxylic Acid)	[1]
Boiling Point (Predicted)	428.0 ± 35.0 °C	[1]
Density (Predicted)	1.213 ± 0.06 g/cm <sup>3</sup>	[1]

## Q2: How should I properly store this reagent to ensure its long-term stability?

Proper storage is critical to prevent degradation and ensure experimental consistency.

The recommended storage condition is 2-8°C in a tightly sealed container, protected from light and moisture.[1] The product is chemically stable under standard ambient conditions (room temperature) for short periods, but for long-term storage, refrigeration is key. The morpholine and ethoxy linkage can be susceptible to oxidative degradation over time, and the benzoic acid moiety can participate in undesired side reactions if exposed to reactive atmospheric components.

## Q3: The compound exists as a free base. Is a salt form, like a hydrochloride salt, available or recommended?

Yes, hydrochloride (HCl) salts of similar morpholine- or piperidine-containing benzoic acids are common.[4][5]

- Why use a salt? Converting the basic morpholine nitrogen to its hydrochloride salt can significantly improve aqueous solubility and often enhances crystalline properties, making

the compound easier to handle, weigh, and formulate in aqueous buffers.[6]

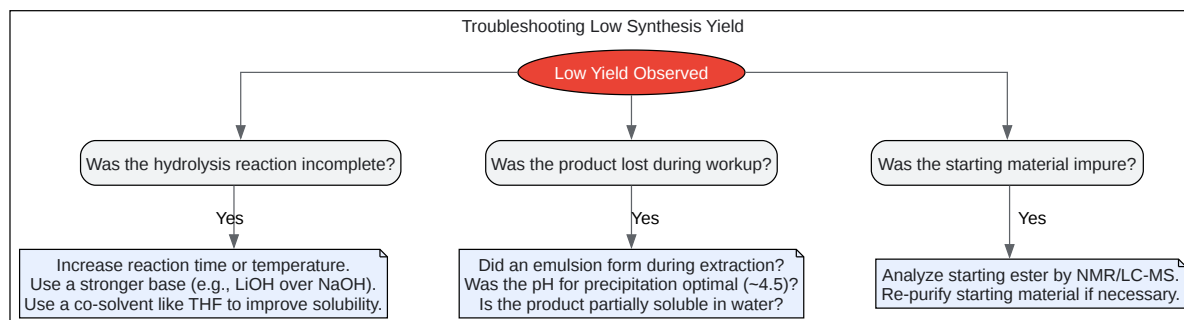
- When to use the free base vs. the salt?
  - Use the free base for reactions requiring a non-protonated morpholine nitrogen, such as in coupling reactions where it might act as a base, or for dissolution in organic solvents.
  - Use the HCl salt when preparing aqueous stock solutions or in biological assays where physiological pH is required. Remember to adjust the mass used to account for the weight of the HCl counter-ion.

## Part 2: Synthesis & Purification Troubleshooting

Variability in yield and purity are the most significant challenges researchers face. This section provides a logical framework for diagnosing and solving these issues.

Q4: My synthesis of **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** from a methyl or ethyl ester precursor is giving a low yield. What are the likely causes?

The most common synthesis route involves the hydrolysis of the corresponding ester, such as Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate.[2] While seemingly straightforward, several factors can lead to poor yields.



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Caption: A logical workflow for diagnosing low synthesis yields.

A typical procedure involves heating the ester with a base like lithium hydroxide (LiOH) in a solvent mixture such as methanol/tetrahydrofuran (THF) and water.<sup>[7]</sup>

- **Incomplete Hydrolysis:** The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester spot has disappeared. If the reaction stalls, consider increasing the temperature or the equivalents of base.
- **Workup Losses:** After hydrolysis, the reaction is acidified to precipitate the product.<sup>[7]</sup> If the pH is too low ( $\ll 4$ ), the basic morpholine nitrogen will be protonated, increasing the product's aqueous solubility and causing it to be lost in the aqueous phase. The optimal pH for precipitation is typically near the isoelectric point. Conversely, if the pH is too high, the carboxylic acid will remain as the carboxylate salt and stay in solution.
- **Emulsion Formation:** The amphiphilic nature of the product can cause emulsions during acid-base extraction. To break emulsions, add a small amount of brine (saturated NaCl solution)

or allow the mixture to stand.[8]

### Q5: My crude product is a sticky oil or fails to solidify. How can I purify it and induce crystallization?

This is a classic sign of impurities preventing the formation of a stable crystal lattice. The most common impurities are unreacted starting materials or hydrolysis byproducts. A robust acid-base extraction is the most effective purification strategy.[8]

Caption: Workflow for purification via acid-base extraction.

#### Protocol 2: Purification via Acid-Base Extraction

- **Dissolution:** Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
- **Acid Wash:** Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). This step protonates and removes any residual basic impurities. Discard the aqueous layer.
- **Base Wash:** Wash the organic layer with a 5% aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). This deprotonates and removes any unreacted acidic starting materials. Discard the aqueous layer.
- **Brine Wash:** Wash the organic layer with saturated NaCl (aq) to remove dissolved water and break any minor emulsions.[8]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.

If the product still "oils out," try recrystallization from a different solvent system or consider purification by column chromatography.

## Part 3: Experimental Use & Analytical Characterization

Once pure, the compound's behavior in downstream applications is key.

### Q6: I am having trouble dissolving the compound for my reaction/assay. What solvents are recommended?

Solubility is dictated by the dual acidic/basic nature of the molecule.

- Organic Solvents: The free base should be soluble in polar organic solvents like DMSO, DMF, and methanol. It may have limited solubility in less polar solvents like DCM or ethyl acetate.
- Aqueous Solvents: Solubility in aqueous buffers is highly pH-dependent.
  - At acidic pH ( $< 3$ ), the morpholine nitrogen is protonated, leading to good aqueous solubility.
  - At alkaline pH ( $> 6$ ), the carboxylic acid is deprotonated to the carboxylate salt, also leading to good aqueous solubility.
  - Solubility is lowest near the isoelectric point (around pH 4-5), where the molecule is neutral.

## Q7: What analytical techniques should I use to confirm the identity and purity of my compound?

A combination of techniques is essential for unambiguous characterization.

Table 2: Recommended Analytical Methods

Method	Expected Results & Interpretation
<sup>1</sup> H NMR	Expect characteristic peaks for the aromatic protons, the morpholine protons, and the two methylene groups of the ethoxy chain. Integration should match the 17 protons in the structure.[7]
LC-MS	A primary method to assess purity. Look for a single major peak in the chromatogram. The mass spectrum should show the [M+H] <sup>+</sup> ion at m/z 252.28.[7]
FT-IR	Look for characteristic stretches: a broad O-H stretch for the carboxylic acid (~2500-3300 cm <sup>-1</sup> ), a C=O stretch (~1700 cm <sup>-1</sup> ), and C-O-C stretches for the ether and morpholine groups (~1100-1300 cm <sup>-1</sup> ).
Melting Point	A sharp melting point within the literature range (179-182°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

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